Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

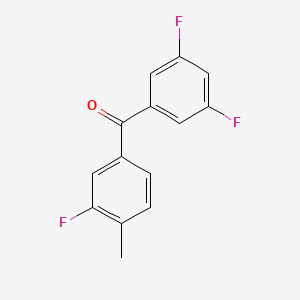

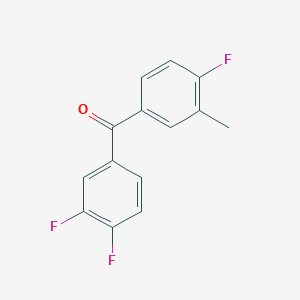

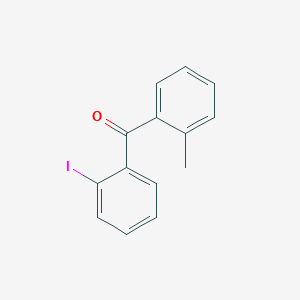

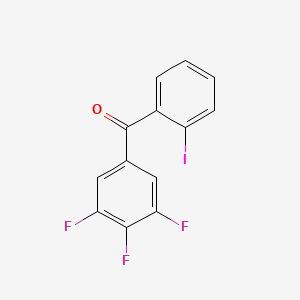

Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a chemical compound with the CAS Number: 898772-08-2 and a molecular weight of 229.28 .

Molecular Structure Analysis

The InChI Code for Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is 1S/C10H13O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10,15H,2,5-6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Esters, like Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate has a molecular weight of 229.28 . It is stored at a temperature between 28°C . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Acyclic and Cyclic C-Nucleosides

- Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate and related compounds have been utilized in synthesizing acyclic C-nucleosides, offering pathways for the development of novel nucleoside analogs. For example, derivatives from trioses and pentoses were synthesized, which are potential models for acyclic C-nucleosides (Belkadi & Othman, 2006).

Investigations in Asymmetric Chemical Synthesis

- This compound is significant in studying stereoselectivity in chemical reactions. For instance, research has shown its role in controlling diastereofacial discrimination in conjugate addition reactions, crucial for asymmetric synthesis (Stončius, Mast & Sewald, 2000).

Chemical Synthesis Optimization

- The optimization of chemical synthesis processes, including the determination of optimal temperatures and reaction times, is another application area. This is evident in studies focused on synthesizing related compounds using the Grignard reaction (Yuzeng Liang, 2002).

Development of New Chemical Compounds

- Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is instrumental in the synthesis of novel chemical compounds. For instance, its derivatives have been used to create new types of dioxolane furancarboxylates, expanding the repertoire of organic compounds (Pevzner, 2001).

Application in Organic Chemistry Research

- In organic chemistry research, this compound contributes to understanding the stereochemistry and reactivity of various organic compounds. This includes the study of eliminations in orthoacids and derivatives, enhancing our understanding of reaction mechanisms (Josan & Eastwood, 1968).

Role in Catalytic Processes

- Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate has been involved in studies exploring the role of nickel catalysts in asymmetric Negishi cross-couplings, highlighting its importance in catalysis research (Lou & Fu, 2011).

Synthesis of Dioxolane Derivatives

- The synthesis of various 1,3-dioxolane derivatives, as demonstrated in several studies, shows the versatility of this compound in creating a range of chemical entities. This includes reactions with β-chlorolactic acid and ketones, contributing to the diversity of organic synthesis (Shevchuk, Podgornova & Ustavshchikov, 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFVOMDXNHCLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641890 |

Source

|

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate | |

CAS RN |

898772-32-2 |

Source

|

| Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.